molecular formula C28H34N2O7 B10857724 Velagliflozin proline CAS No. 1539295-26-5

Velagliflozin proline

Cat. No.: B10857724
CAS No.: 1539295-26-5
M. Wt: 510.6 g/mol
InChI Key: UWKBFNWQMSGEPG-ZHNCTCHCSA-N
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Description

Velagliflozin proline hydrate is the clinical form of velagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used primarily in veterinary medicine for managing diabetes mellitus in cats and insulin dysregulation in horses . Its chemical structure includes (S)-pyrrolidine-2-carboxylic acid monohydrate, which enhances stability and bioavailability . By inhibiting renal glucose reabsorption, velagliflozin promotes glucosuria, thereby reducing hyperglycemia and insulin concentrations without inducing hypoglycemia .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of velagliflozin (proline) involves the formation of a co-crystal with L-proline. The chemical name of velagliflozin is 2-(4-cyclopropyl-benzyl)-4-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-hydroxymethyltetrahydropyran-2-yl)-benzonitrile. It forms a co-crystal with L-proline ((S)-pyrrolidine-2-carboxylic acid) as a monohydrate, and velagliflozin, L-proline, and water are in a 1:1:1 ratio .

Industrial Production Methods: Industrial production of velagliflozin (proline) typically involves large-scale synthesis using the same principles as laboratory synthesis but optimized for efficiency and yield. The process includes the careful control of reaction conditions to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions: Velagliflozin (proline) primarily undergoes reactions typical of SGLT2 inhibitors. These include:

    Oxidation: Velagliflozin can undergo oxidation reactions, although these are not the primary focus in its pharmacological use.

    Reduction: Reduction reactions are less common for velagliflozin.

    Substitution: Substitution reactions can occur, particularly in the aromatic ring structures.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce halogen atoms into the aromatic rings .

Scientific Research Applications

Treatment of Diabetes Mellitus in Cats

Velagliflozin proline has been primarily studied for its use in treating diabetes mellitus in cats. The product Senvelgo , which contains this compound, is indicated for improving glycemic control in cats that have not previously received insulin treatment.

  • Efficacy Studies : Clinical trials have demonstrated that this compound significantly reduces hyperglycemia and improves clinical signs associated with diabetes mellitus. In a study involving diabetic cats, 88.4% of the treated cats met the criteria for treatment success after 30 days, showing improvements in both clinical signs and glycemic variables .
  • Dosage and Administration : The recommended dosage for this compound is 1 mg/kg administered orally once daily. Pharmacokinetic studies indicate rapid absorption with a median time to maximum concentration of 0.25 hours and an elimination half-life of approximately 3.68 hours .

Prevention of Laminitis

Research has also indicated that this compound may prevent laminitis, a painful condition affecting the hooves of horses and ponies, particularly those with insulin dysregulation.

  • Case Studies : In clinical observations, ponies treated with this compound showed significant improvements in insulin levels and overall clinical condition within days of starting therapy. For instance, one case reported a decrease in insulin levels from over 1200 pmol/l to 192 pmol/l after initiating treatment with this compound .

Comparative Efficacy

The following table summarizes key findings from studies on the efficacy of this compound compared to other treatments:

Study Population Treatment Outcome
Study ADiabetic CatsThis compound (1 mg/kg)88.4% success rate after 30 days
Study BPoniesThis compound (300 mg/day)Insulin levels dropped significantly; improved mobility
Study CDiabetic CatsMetformin + CanagliflozinMixed results; less consistent improvement compared to velagliflozin

Safety Profile

This compound has been shown to have a favorable safety profile in both feline and equine patients. In studies, adverse effects were minimal, and most animals tolerated the medication well over extended periods . Monitoring of blood parameters such as glucose and insulin levels is recommended during treatment to ensure optimal outcomes.

Mechanism of Action

Velagliflozin (proline) exerts its effects by inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the kidneys. This transporter is responsible for the reabsorption of glucose from the glomerular filtrate back into the bloodstream. By inhibiting SGLT2, velagliflozin reduces the reabsorption of filtered glucose, thereby lowering blood glucose levels and increasing urinary glucose excretion .

Comparison with Similar Compounds

Pharmacokinetic and Structural Differences

Empagliflozin L-Proline

Empagliflozin, another SGLT2 inhibitor, has been formulated with L-proline to improve pharmacokinetics (PK). In contrast, velagliflozin proline is specifically optimized for veterinary use, with studies demonstrating sustained efficacy in cats over 180 days .

Table 1: Pharmacokinetic Comparison

Parameter This compound (Cats) Empagliflozin L-Proline (Humans)
Bioavailability High (oral solution) Equivalent to conventional
Half-life ~24 hours (once-daily dosing) ~12–14 hours
Key Excipient L-Proline hydrate L-Proline

Bexagliflozin

Bexagliflozin, another veterinary SGLT2 inhibitor, shares functional similarities with velagliflozin. In diabetic cats, both drugs achieve comparable glycemic control (~80–85% success rate) as monotherapy . However, velagliflozin demonstrates a lower risk of ketoacidosis in naïve diabetic cats (5.1% vs. 18.4% in insulin-treated cats) .

Efficacy in Clinical Settings

Table 2: Efficacy in Diabetic Cats

Parameter Velagliflozin Bexagliflozin Insulin Therapies
Glycemic Control (Day 180) 81% 84% 75–80%
Polyuria/Polydipsia Improvement 88.6% (PU), 87.7% (PD) Not reported 70–75%
Ketoacidosis Incidence 5.1% (naïve), 18.4% (insulin-treated) Not reported 10–15%

In horses, velagliflozin reduces hyperinsulinemia and prevents laminitis during dietary challenges, whereas insulin therapies often fail to address postprandial hyperinsulinemia .

Biological Activity

Velagliflozin proline, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, has emerged as a significant therapeutic agent, particularly in the management of diabetes mellitus in cats. This compound is characterized by its ability to enhance glycemic control by promoting urinary glucose excretion. This article delves into the biological activity of this compound, highlighting its pharmacological properties, clinical efficacy, and safety profile based on diverse research findings.

Chemical Structure:

  • This compound is a co-crystal formed with L-proline and water in a 1:1:1 ratio. Its empirical formula is C23H25NO5C5H9NO2H2OC_{23}H_{25}NO_5\cdot C_{5}H_{9}NO_2\cdot H_2O and its molecular formula is C28H36N2O8C_{28}H_{36}N_2O_8 .

Mechanism of Action:

  • As an SGLT2 inhibitor, velagliflozin blocks the reabsorption of glucose from the renal filtrate back into the bloodstream, thereby increasing urinary glucose excretion and lowering blood glucose levels . This mechanism is crucial for managing hyperglycemia in diabetic patients.

Pharmacokinetics

Absorption and Distribution:

  • Following oral administration at a dose of 1 mg/kg in cats, velagliflozin is rapidly absorbed, achieving maximum plasma concentration (Cmax) at approximately 0.25 hours post-dose. The mean Cmax observed was 1030 (± 361) ng/mL, with a corresponding area under the plasma concentration-time curve (AUC0-last) of 3295 (± 1098) day*ng/mL .

Elimination Half-Life:

  • The elimination half-life of velagliflozin is approximately 3.68 hours, indicating a relatively short duration of action which supports once-daily dosing .

Case Studies and Clinical Trials

Several studies have evaluated the efficacy of velagliflozin in diabetic cats:

  • Clinical Field Trial:
    • A prospective study involving 252 client-owned cats assessed the safety and effectiveness of velagliflozin as a sole therapy. The initial screening blood glucose was 436 mg/dL. After treatment, blood glucose levels significantly decreased to 153 mg/dL by day 30 and further improved to 125 mg/dL by day 180. Fructosamine levels also showed considerable reduction from an initial median of 538 µmol/L to 263 µmol/L .
  • Comparison with Insulin Therapy:
    • In a comparative trial against porcine lente insulin, velagliflozin demonstrated a treatment success rate of 53.7% compared to 41.9% for insulin after 45 days, indicating non-inferiority in glycemic control .
  • Longitudinal Study Results:
    • Over the course of treatment, significant improvements were noted in clinical signs related to diabetes such as polyuria and appetite .

Mutagenicity Studies

Extensive testing has been conducted to evaluate the mutagenic potential of velagliflozin:

  • In various assays including the Mouse Lymphoma Mutation Assay, velagliflozin was deemed negative for mutagenicity after initial positive results were not reproducible in confirmatory tests . This suggests a favorable safety profile regarding genetic stability.

Adverse Effects

Common adverse effects reported include gastrointestinal disturbances such as vomiting and diarrhea; however, these are generally mild and transient .

Summary Table of Key Findings

Parameter Value
Empirical Formula C23H25NO5C5H9NO2H2OC_{23}H_{25}NO_5\cdot C_{5}H_{9}NO_2\cdot H_2O
Molecular Formula C28H36N2O8C_{28}H_{36}N_2O_8
Cmax (ng/mL) 1030 (± 361)
AUC0-last (day*ng/mL) 3295 (± 1098)
Elimination Half-Life 3.68 hours
Initial Blood Glucose (mg/dL) 436
Blood Glucose at Day 180 (mg/dL) 125
Fructosamine Initial (µmol/L) 538
Fructosamine at Day 180 (µmol/L) 263

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which velagliflozin proline modulates insulin signaling in preclinical models?

this compound functions as a sodium-glucose co-transporter 2 (SGLT2) inhibitor, reducing renal glucose reabsorption and lowering blood glucose levels. Methodologically, researchers should validate its mechanism using in vivo models (e.g., ponies with insulin dysregulation) by measuring post-treatment glucose and insulin concentrations via ELISA or mass spectrometry. Dose-response studies and comparative analyses with other SGLT2 inhibitors (e.g., dapagliflozin) can further clarify specificity .

Q. How is the co-crystal structure of velagliflozin with L-proline synthesized and characterized?

The co-crystal is synthesized via solvent evaporation, with a 1:1:1 molar ratio of velagliflozin, L-proline, and water. Characterization involves X-ray diffraction for crystallography, nuclear magnetic resonance (NMR) for molecular confirmation, and thermogravimetric analysis (TGA) to assess stability. Researchers should report purity thresholds (>98%) and solvent residues per ICH guidelines, referencing structural data from crystallographic databases .

Q. What are standard protocols for assessing this compound’s pharmacokinetics in animal models?

Use longitudinal study designs with repeated blood sampling to measure plasma concentrations via high-performance liquid chromatography (HPLC). Key parameters include bioavailability, half-life (t½), and volume of distribution (Vd). Control groups should receive placebo or comparator drugs, with statistical power analysis to determine sample size (e.g., n ≥ 6 per group) .

Advanced Research Questions

Q. How do researchers resolve contradictions in this compound’s efficacy across species (e.g., ponies vs. rodents)?

Conduct cross-species pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify interspecies metabolic differences. For example, cytochrome P450 enzyme activity varies between herbivores and rodents, affecting drug clearance. Use in vitro hepatocyte assays to compare metabolic pathways and adjust dosing regimens accordingly .

Q. What genetic factors influence the variability in therapeutic response to this compound?

Perform genome-wide association studies (GWAS) in clinical cohorts to identify polymorphisms in SGLT2 or proline metabolism genes (e.g., P5CS, OAT). CRISPR-Cas9 gene editing in cell lines can validate candidate variants, while RNA-seq profiles transcriptional changes in glucose-regulated pathways .

Q. How can multi-omics approaches elucidate this compound’s role in metabolic stress adaptation?

Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) data from treated vs. untreated models. Bioinformatics tools like STRING or MetaboAnalyst can map interactions between glucose transporters, proline biosynthesis enzymes, and stress-response pathways. Validate findings with siRNA knockdown or overexpression experiments .

Q. What methodologies address data heterogeneity in meta-analyses of this compound’s long-term safety?

Apply random-effects models to account for inter-study variability. Use I<sup>2</sup> statistics to quantify heterogeneity and subgroup analyses to stratify by population (e.g., species, comorbidities). Sensitivity analyses should exclude outlier studies, and funnel plots assess publication bias .

Q. How should researchers design studies to evaluate this compound’s effects on comorbid conditions (e.g., laminitis and hyperinsulinemia)?

Use factorial designs to test synergistic effects with anti-inflammatory agents (e.g., NSAIDs). Primary endpoints include histopathological laminitis scores and insulin AUC. Adjust for confounding variables (e.g., diet, age) via multivariate regression .

Q. What biomarkers predict this compound’s therapeutic efficacy in early-stage insulin resistance?

Screen plasma proteomes (via Olink panels) for early-response markers like adiponectin or FGF21. Validate candidates in longitudinal cohorts using receiver operating characteristic (ROC) curves to determine sensitivity/specificity .

Q. How can computational modeling optimize this compound dosing in heterogeneous populations?

Develop physiologically based pharmacokinetic (PBPK) models incorporating age, renal function, and genetic variants. Calibrate models with in vivo data and simulate virtual populations to identify optimal dosing ranges. Validate predictions in phase II trials .

Q. Methodological Notes

  • Data Reproducibility : Follow CONSORT or ARRIVE guidelines for in vivo studies, reporting attrition rates and randomization protocols. Share raw data via repositories like Figshare or Zenodo .
  • Conflict Resolution : Use Bradford-Hill criteria to assess causality in contradictory findings, prioritizing dose-response gradients and biological plausibility .

Properties

CAS No.

1539295-26-5

Molecular Formula

C28H34N2O7

Molecular Weight

510.6 g/mol

IUPAC Name

2-[(4-cyclopropylphenyl)methyl]-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzonitrile;(2S)-pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C23H25NO5.C5H9NO2/c24-11-17-8-7-16(23-22(28)21(27)20(26)19(12-25)29-23)10-18(17)9-13-1-3-14(4-2-13)15-5-6-15;7-5(8)4-2-1-3-6-4/h1-4,7-8,10,15,19-23,25-28H,5-6,9,12H2;4,6H,1-3H2,(H,7,8)/t19-,20-,21+,22-,23+;4-/m10/s1

InChI Key

UWKBFNWQMSGEPG-ZHNCTCHCSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)O.C1CC1C2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C#N

Canonical SMILES

C1CC(NC1)C(=O)O.C1CC1C2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)C#N

Origin of Product

United States

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